molecular formula C9H6F3NOS2 B12873573 2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole

2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole

Cat. No.: B12873573
M. Wt: 265.3 g/mol
InChI Key: KIONUPNQDQILJB-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole is a chemical compound with the molecular formula C9H6F3NOS2 It is a derivative of benzoxazole, characterized by the presence of both methylthio and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of o-aminothiophenol with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the reaction of ortho-substituted anilines with functionalized orthoesters, yielding benzoxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzoxazole compounds.

Scientific Research Applications

2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio Benzoxazole
  • 2-(Methylthio)benzo[d]oxazole
  • 2-Methylmercaptobenzoxazole

Uniqueness

2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both methylthio and trifluoromethylthio groups, which impart distinct chemical properties

Properties

Molecular Formula

C9H6F3NOS2

Molecular Weight

265.3 g/mol

IUPAC Name

2-methylsulfanyl-5-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NOS2/c1-15-8-13-6-4-5(16-9(10,11)12)2-3-7(6)14-8/h2-4H,1H3

InChI Key

KIONUPNQDQILJB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=C2)SC(F)(F)F

Origin of Product

United States

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